N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3,4-dimethoxybenzamide
Description
Properties
IUPAC Name |
N-(4-bromophenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-3,4-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrNO5S/c1-25-17-8-3-13(11-18(17)26-2)19(22)21(15-6-4-14(20)5-7-15)16-9-10-27(23,24)12-16/h3-11,16H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUDBPFMJDABDSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N(C2CS(=O)(=O)C=C2)C3=CC=C(C=C3)Br)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3,4-dimethoxybenzamide is a synthetic compound characterized by its complex structure and potential biological activities. This article delves into its synthesis, biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 404.31 g/mol. It features a bromophenyl group, a thiophene derivative, and a dimethoxybenzamide moiety. The presence of bromine and methoxy groups enhances its lipophilicity and bioavailability, making it a candidate for various therapeutic applications.
Synthesis
The synthesis of this compound typically involves the following steps:
- Starting Materials : The synthesis begins with 4-bromophenylamine, 3,4-dimethoxybenzoyl chloride, and 2,3-dihydrothiophene-1,1-dioxide.
- Reaction Conditions : Common solvents include dichloromethane or acetonitrile, with catalysts such as triethylamine or pyridine.
- Reaction Steps : The acylation of 4-bromophenylamine with the benzoyl chloride forms an intermediate that reacts with the thiophene derivative to yield the final product.
Biological Activity
This compound has been investigated for various biological activities:
- Anticancer Activity : Preliminary studies indicate that this compound exhibits significant cytotoxic effects against several cancer cell lines. Its mechanism may involve the inhibition of specific signaling pathways critical for tumor growth and survival.
- Neuropharmacological Effects : Research suggests potential neuroprotective properties, possibly through modulation of neurotransmitter systems or reduction of oxidative stress in neuronal cells.
Table 1: Summary of Biological Activities
The biological activity of this compound is thought to be mediated through several mechanisms:
- Receptor Interaction : The compound may interact with specific receptors involved in cell signaling pathways that regulate cell proliferation and apoptosis.
- Enzyme Inhibition : It may inhibit enzymes that are crucial for cancer cell metabolism or neurodegenerative processes.
Case Studies
Several studies have explored the biological effects of this compound:
- In Vitro Studies : A study demonstrated that this compound significantly reduced cell viability in breast cancer cell lines through apoptosis induction.
- Neuroprotection Studies : Another research project revealed that this compound could protect neuronal cells from oxidative damage induced by neurotoxins in vitro.
Comparison with Similar Compounds
Key Differences :
- Bromophenyl substitution may enhance lipophilicity (clogP) relative to nitrophenyl (3c) or phenylthiazole (4a) groups .
2.2. Thiophene vs. Furan Derivatives ()
highlights the antiproliferative activity of furan (F-series) and thiophene (T-series) benzamide analogs. For example:
- F5 : N-(4-bromophenyl)-amide furan-2-carboxylic acid.
- T3 : Thiophene analog with 4-methoxyphenyl.
| Property | Target Compound | F5 | T3 |
|---|---|---|---|
| Core Structure | Thiophene sulfone | Furan | Thiophene |
| Lipophilicity (clogP) | Higher (sulfone + Br) | Moderate | Higher (thiophene) |
| Biological Activity | Not reported | Lower LD50 (A431 cells) | Higher LD50 (A431 cells) |
Key Insights :
- Thiophene derivatives (e.g., T3) exhibit stronger correlation between lipophilicity and antiproliferative activity than furan analogs. The target’s thiophene sulfone may further optimize this relationship .
2.3. Halogen-Substituted Analogs ()
- : N-(1,1-Dioxido-2,3-dihydrothiophen-3-yl)-3-fluoro-N-(4-methylphenyl)benzamide shares the sulfone-thiophene core but substitutes 3-fluoro and 4-methylphenyl groups.
- : Bromophenyl maleimide (IC50 = 4.37 μM) shows comparable inhibitory potency to fluoro- and iodo-substituted analogs.
Key Differences :
- The 3,4-dimethoxy groups in the target compound are electron-donating, contrasting with the electron-withdrawing fluoro group in . This may influence binding interactions with target proteins.
- Halogen size (Br vs.
2.4. Lipophilicity and Solubility Considerations
- Thiophene-based analogs (e.g., T3 in ) exhibit higher clogP than furan derivatives, which correlates with improved cellular uptake and activity .
Research Findings and Implications
- Lipophilicity-Activity Relationship : Thiophene derivatives (including the target) likely benefit from optimized clogP, enhancing membrane permeability and target engagement .
- Halogen Effects : Bromine’s steric and electronic properties may improve binding affinity in certain targets, though its impact varies by system (e.g., shows minimal halogen size dependence) .
- Structural Uniqueness : The combination of sulfone, bromophenyl, and dimethoxy groups distinguishes the target compound, offering a balance of solubility, stability, and bioactivity.
Q & A
Basic Research Questions
What are the critical steps in synthesizing N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3,4-dimethoxybenzamide, and how are reaction conditions optimized?
The synthesis typically involves:
- Step 1 : Introduction of the bromophenyl group via nucleophilic substitution, requiring polar aprotic solvents (e.g., DMF) and controlled temperatures (60–80°C) to minimize side reactions.
- Step 2 : Functionalization of the dihydrothiophene moiety using oxidizing agents like hydrogen peroxide to form the dioxido group, monitored via TLC .
- Step 3 : Amidation of the benzamide core, optimized with coupling agents (e.g., HATU) and bases (e.g., triethylamine) in anhydrous conditions .
Key optimizations include solvent selection (polar aprotic for nucleophilic steps), temperature gradients, and real-time monitoring via HPLC or TLC to ensure >95% purity .
How is the compound characterized structurally, and what analytical techniques are prioritized?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, bromophenyl aromatic protons) .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z ~510) and fragmentation patterns .
- X-ray Crystallography : Resolves stereochemistry of the dihydrothiophene ring and amide bond geometry, critical for SAR studies .
Advanced Research Questions
How can researchers resolve contradictions in reported biological activity data for this compound?
Contradictions often arise from:
- Structural analogs : Minor substitutions (e.g., chloro vs. bromo, methoxy vs. ethoxy) alter binding affinities. For example, replacing bromine with chlorine reduces electrophilicity, impacting target interactions .
- Assay conditions : Variations in cell lines (e.g., HEK293 vs. HeLa) or buffer pH (6.5–7.5) affect solubility and activity. Standardize protocols using SPR or ITC for binding kinetics .
- Data normalization : Use internal controls (e.g., β-actin in Western blots) and replicate experiments (n ≥ 3) to mitigate variability .
What strategies optimize reaction yields in large-scale synthesis while maintaining purity?
- Solvent engineering : Replace DMF with cyclopentyl methyl ether (CPME) for greener, higher-yield amidation (~80% yield vs. 65% in DMF) .
- Catalyst screening : Test Pd/C or Ni catalysts for Suzuki-Miyaura coupling steps, achieving >90% conversion with reduced byproducts .
- Workflow integration : Use inline FTIR for real-time monitoring of intermediates, reducing purification steps .
How can in silico modeling predict biological targets and guide SAR studies?
- Molecular docking : Simulate interactions with kinase domains (e.g., EGFR or MAPK) using AutoDock Vina, prioritizing residues with high binding scores (ΔG < −8 kcal/mol) .
- QSAR modeling : Correlate substituent electronegativity (e.g., Hammett σ values for bromo/methoxy groups) with IC50 data to design analogs with enhanced potency .
- ADMET prediction : Use SwissADME to optimize logP (target 2–3) and reduce hepatotoxicity risks .
Methodological Challenges and Solutions
How to address low solubility in biological assays?
- Co-solvent systems : Use DMSO:PEG 400 (1:4 v/v) to achieve >1 mM solubility without cytotoxicity .
- Prodrug derivatization : Introduce phosphate esters at the benzamide carbonyl, improving aqueous solubility by 10-fold .
What are best practices for validating target engagement in cellular models?
- CETSA (Cellular Thermal Shift Assay) : Monitor thermal stabilization of target proteins (e.g., kinases) post-treatment, confirming direct binding .
- CRISPR knockouts : Validate specificity by comparing activity in wild-type vs. target-deficient cell lines .
Structural and Functional Insights
| Functional Group | Role in Bioactivity | Key References |
|---|---|---|
| Bromophenyl | Enhances lipophilicity and π-π stacking with hydrophobic pockets | |
| Dioxido-thiophene | Stabilizes sulfone-mediated hydrogen bonds with catalytic residues | |
| Dimethoxybenzamide | Modulates electron density for improved target affinity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
